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molecular formula C15H12O2 B1637739 4-(2-phenylethenyl)benzoic Acid

4-(2-phenylethenyl)benzoic Acid

Cat. No. B1637739
M. Wt: 224.25 g/mol
InChI Key: IAGXTPCOGVFRSQ-UHFFFAOYSA-N
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Patent
US04918215

Procedure details

Stilbene-4-carboxylic acid chloride can be prepared as follows: 25.15 g (125 mmols) of 4-bromobenzoic acid, 16.25 g (156.25 mmols) of styrene, 26.55 g (262.5 mmols) of triethylamine, 0.28 g (1.25 mmols) of palladium acetate and 1.52 g (5 mmols) of tri-o-tolylphosphine are stirred at 100° C. for 3.5 hours. The reaction mixture is poured into 100 ml of 2N HCl and the crude product is filtered off and recrystallised from tetrahydrofuran/toluene. 15.3 g (55% of theory) of stilbene-4-carboxylic acid are obtained in the form of white crystals; melting point 252.4° C.
Name
Stilbene-4-carboxylic acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25.15 g
Type
reactant
Reaction Step Two
Quantity
16.25 g
Type
reactant
Reaction Step Two
Quantity
26.55 g
Type
reactant
Reaction Step Two
Quantity
0.28 g
Type
catalyst
Reaction Step Two
Quantity
1.52 g
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:10]=[CH:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:6]=[CH:5][C:4]([C:7](Cl)=[O:8])=[CH:3][CH:2]=1.BrC1C=CC(C(O)=[O:24])=CC=1.C=CC1C=CC=CC=1.C(N(CC)CC)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.Cl>[C:1]1([CH:10]=[CH:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:6]=[CH:5][C:4]([C:7]([OH:24])=[O:8])=[CH:3][CH:2]=1 |f:4.5.6|

Inputs

Step One
Name
Stilbene-4-carboxylic acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)Cl)C=CC1=CC=CC=C1
Step Two
Name
Quantity
25.15 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)O)C=C1
Name
Quantity
16.25 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
26.55 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.28 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
1.52 g
Type
catalyst
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the crude product is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from tetrahydrofuran/toluene

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C(=O)O)C=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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